DNA-PK Inhibition: Measured IC50 of 2.50 μM for 1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one
1-(5-Ethyl-pyrazin-2-yl)-piperidin-4-one demonstrates moderate inhibitory activity against DNA-dependent protein kinase catalytic subunit (DNA-PK) with an IC50 of 2.50 μM (2.50E+3 nM) [1]. This value was determined using an ADP-Glo kinase assay with the peptide substrate EPPLSQEAFADLWKK after 5 minutes of incubation [1]. For context, the clinical-stage DNA-PK inhibitor NU7026 exhibits an IC50 of 0.23 μM in the same target class, while the optimized tool compound Ku-0060648 achieves 5 nM . The target compound is approximately 11-fold less potent than NU7026 and approximately 500-fold less potent than Ku-0060648 [1]. This potency profile positions the compound as a suitable starting scaffold for SAR exploration or as a control compound rather than an optimized lead candidate [1].
| Evidence Dimension | Inhibition of DNA-PK (human) |
|---|---|
| Target Compound Data | IC50 = 2.50 μM |
| Comparator Or Baseline | NU7026: IC50 = 0.23 μM; Ku-0060648: IC50 = 0.005 μM |
| Quantified Difference | 10.9-fold less potent vs NU7026; 500-fold less potent vs Ku-0060648 |
| Conditions | ADP-Glo kinase assay, EPPLSQEAFADLWKK substrate, 5 min incubation |
Why This Matters
The quantified IC50 value provides a verifiable baseline for researchers evaluating this compound as a DNA-PK inhibitor scaffold for further optimization, enabling informed selection over analogs lacking any kinase activity data.
- [1] BindingDB. BDBM50401453 CHEMBL2203798: Inhibition of DNA-PK using EPPLSQEAFADLWKK as substrate after 5 mins by ADP-Glo kinase assay. La Trobe University/ChEMBL. View Source
